4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine
Overview
Description
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine, also known as Ro 31-8220, is a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological conditions.
Mechanism of Action
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220 exerts its inhibitory effect on PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream substrates and leads to the inhibition of PKC-mediated signaling pathways.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound 31-8220 induces apoptosis and inhibits cell proliferation. In vascular smooth muscle cells, this compound 31-8220 inhibits contraction and induces relaxation. In neurons, this compound 31-8220 enhances synaptic plasticity and memory formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220 is its selectivity for PKC. This allows researchers to specifically target the PKC pathway without affecting other signaling pathways. However, one limitation of this compound 31-8220 is its potential off-target effects. Researchers need to carefully design their experiments to ensure that any observed effects are due to PKC inhibition and not other factors.
Future Directions
There are several future directions for research on 4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220. One area of interest is the development of more selective PKC inhibitors that target specific isoforms of the enzyme. Another area of interest is the use of this compound 31-8220 in combination with other drugs to enhance its therapeutic efficacy. Additionally, further research is needed to fully understand the role of PKC in various physiological and pathological conditions and to identify new therapeutic targets for PKC inhibition.
Scientific Research Applications
4-{2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}morpholine 31-8220 has been used in a wide range of scientific research, including cancer research, cardiovascular research, and neuroscience research. In cancer research, this compound 31-8220 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of PKC. In cardiovascular research, this compound 31-8220 has been used to investigate the role of PKC in the regulation of vascular smooth muscle contraction and relaxation. In neuroscience research, this compound 31-8220 has been used to study the role of PKC in synaptic plasticity and memory formation.
properties
IUPAC Name |
[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-14-5-7-20(8-6-14)26(22,23)15-3-4-17(24-2)16(13-15)18(21)19-9-11-25-12-10-19/h3-4,13-14H,5-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQONWCGAMBHESM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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